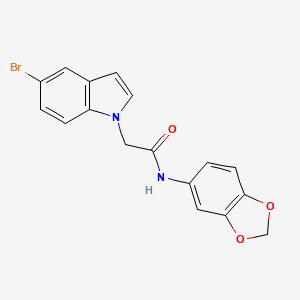

N-(1,3-benzodioxol-5-yl)-2-(5-bromo-1H-indol-1-yl)acetamide

Description

N-(1,3-benzodioxol-5-yl)-2-(5-bromo-1H-indol-1-yl)acetamide is a synthetic organic compound that features a benzodioxole ring and a brominated indole moiety

Properties

Molecular Formula |

C17H13BrN2O3 |

|---|---|

Molecular Weight |

373.2 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(5-bromoindol-1-yl)acetamide |

InChI |

InChI=1S/C17H13BrN2O3/c18-12-1-3-14-11(7-12)5-6-20(14)9-17(21)19-13-2-4-15-16(8-13)23-10-22-15/h1-8H,9-10H2,(H,19,21) |

InChI Key |

XVHBXIOJYJYMHD-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=CC4=C3C=CC(=C4)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(5-bromo-1H-indol-1-yl)acetamide typically involves the following steps:

Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

Coupling Reaction: The benzodioxole intermediate is coupled with the brominated indole through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of indole-2-carboxylic acid derivatives.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-benzodioxol-5-yl)-2-(5-bromo-1H-indol-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for binding to various biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, N-(1,3-benzodioxol-5-yl)-2-(5-bromo-1H-indol-1-yl)acetamide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a subject of interest for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(5-bromo-1H-indol-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and indole moieties can participate in various binding interactions, including hydrogen bonding and π-π stacking, which can modulate the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

N-(1,3-benzodioxol-5-yl)-2-(1H-indol-1-yl)acetamide: Lacks the bromine atom, which may affect its reactivity and binding properties.

N-(1,3-benzodioxol-5-yl)-2-(5-chloro-1H-indol-1-yl)acetamide: Contains a chlorine atom instead of bromine, which can influence its chemical behavior and biological activity.

Uniqueness

N-(1,3-benzodioxol-5-yl)-2-(5-bromo-1H-indol-1-yl)acetamide is unique due to the presence of both the benzodioxole and brominated indole moieties. This combination of structural features can result in distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-(5-bromo-1H-indol-1-yl)acetamide is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its promising biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a complex structure that includes:

- Benzodioxole moiety : Known for its diverse biological activities.

- Brominated indole : A structural component that enhances interaction with biological targets.

- Acetamide functional group : Important for its pharmacological properties.

The molecular formula is with a molecular weight of approximately 432.2 g/mol.

N-(1,3-benzodioxol-5-yl)-2-(5-bromo-1H-indol-1-yl)acetamide exhibits several mechanisms that contribute to its biological activity:

- Inhibition of Tubulin Polymerization : The compound disrupts microtubule formation, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in cancer cells.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX), which may contribute to its anti-inflammatory effects.

- Interaction with Neurotransmitter Systems : The indole structure allows for potential interactions with serotonin receptors, suggesting applications in mood disorders.

Biological Activity Overview

The biological activities of N-(1,3-benzodioxol-5-yl)-2-(5-bromo-1H-indol-1-yl)acetamide can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits tubulin polymerization, leading to apoptosis and cell cycle arrest. |

| Anti-inflammatory | Inhibits COX enzymes, potentially reducing inflammation. |

| Neurotransmitter Modulation | May interact with serotonin receptors, indicating potential use in treating mood disorders. |

| Antimicrobial | Preliminary studies suggest possible antimicrobial properties. |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Studies : Research has demonstrated that N-(1,3-benzodioxol-5-yl)-2-(5-bromo-1H-indol-1-yl)acetamide effectively induces apoptosis in various cancer cell lines by disrupting microtubule dynamics. For instance, a study highlighted its efficacy against breast cancer cells, showing significant reductions in cell viability at concentrations as low as 10 µM.

- Neuropharmacological Effects : In vitro studies indicated that the compound could modulate serotonin levels, which might be beneficial for treating depression and anxiety disorders. It was shown to bind to serotonin receptors with moderate affinity.

- Anti-inflammatory Activity : Another study reported that this compound significantly reduced inflammatory markers in animal models of arthritis, suggesting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.